molecular formula C7H10O3 B6250502 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2168525-36-6

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B6250502
CAS No.: 2168525-36-6
M. Wt: 142.15 g/mol
InChI Key: KRCHMJFNEXQNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its rigid bicyclic framework provides a distinct three-dimensional shape, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the bicyclic structure with high stereoselectivity. For example, the reaction of furan with maleic anhydride can produce the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the opening of the bicyclic ring or the formation of other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application, but the compound’s shape and functional groups play a crucial role in its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific combination of a bicyclic structure with an oxygen bridge and a carboxylic acid functional group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

2168525-36-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)6-4-1-2-5(3-4)10-6/h4-6H,1-3H2,(H,8,9)

InChI Key

KRCHMJFNEXQNMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(O2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.